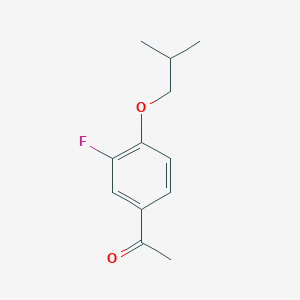

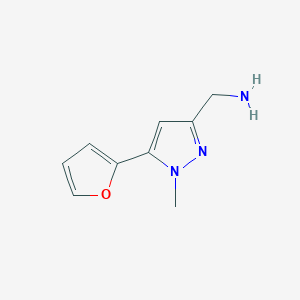

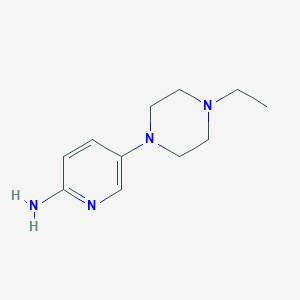

(4-(Pyridin-2-ylmethoxy)-phenyl)-methanol

概要

説明

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The molecular structure of similar compounds like “4-(Pyridin-2-ylmethoxy)aniline” has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, “4-(Pyridin-2-ylmethoxy)aniline” has a molecular weight of 200.24 and is a solid at room temperature .科学的研究の応用

Synthesis of Antimicrobial Agents

A study conducted by Kumar et al. (2012) involved synthesizing a series of compounds by condensing substituted chalcones with isoniazid, which showed significant antimicrobial activity. This research suggests the potential of derivatives of (4-(Pyridin-2-ylmethoxy)-phenyl)-methanol in the development of new antimicrobial agents, with those containing a methoxy group demonstrating heightened activity (Kumar et al., 2012).

Corrosion Inhibition

Research on the application of triazole derivatives, including (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol, as corrosion inhibitors for mild steel in acidic media reveals these compounds' effectiveness. The studies suggest that these derivatives can adsorb on the steel surface, providing a protective layer against corrosion, highlighting the potential of (4-(Pyridin-2-ylmethoxy)-phenyl)-methanol derivatives in industrial applications to prevent metal corrosion (Ma et al., 2017).

Theoretical and Structural Studies

A theoretical study using Density Functional Theory (DFT) conducted by Trivedi (2017) on a similar compound, (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, provided insights into its molecular structure and activity relationship. This research underscores the importance of theoretical studies in understanding the active sites and reactivity of (4-(Pyridin-2-ylmethoxy)-phenyl)-methanol derivatives (Trivedi, 2017).

Metal-Organic Frameworks (MOFs)

A study by Hua et al. (2016) investigated the incorporation of a redox-active tris[4-(pyridin-4-yl)phenyl]amine ligand, related to (4-(Pyridin-2-ylmethoxy)-phenyl)-methanol, into a Zn(2+) coordination framework. This research demonstrated the utility of such compounds in developing advanced materials with potential applications in electronic devices and sensors, showcasing the versatility of (4-(Pyridin-2-ylmethoxy)-phenyl)-methanol derivatives in materials science (Hua et al., 2016).

Safety And Hazards

将来の方向性

The future directions for the study of “(4-(Pyridin-2-ylmethoxy)-phenyl)-methanol” and similar compounds could include further investigation into their antitumor activities. For example, a series of 3-chloro-4-(pyridin-2-ylmethoxy) aniline derivatives were synthesized and evaluated for antitumor activities .

特性

IUPAC Name |

[4-(pyridin-2-ylmethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-14-12/h1-8,15H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMKMDLPUUZFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Pyridin-2-ylmethoxy)-phenyl)-methanol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Cyclopropylmethoxy)methyl]aniline](/img/structure/B1385740.png)

![4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid](/img/structure/B1385743.png)

![N-{2-[(dimethylamino)methyl]benzyl}propan-2-amine](/img/structure/B1385744.png)

![1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1385759.png)